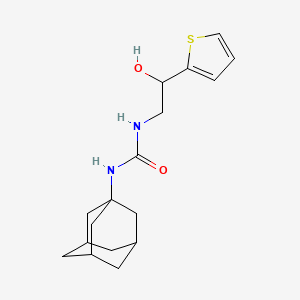![molecular formula C22H24N2O4 B2948113 4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide CAS No. 1421493-96-0](/img/structure/B2948113.png)
4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as BPN-15606 and is known for its ability to modulate the activity of certain enzymes and receptors in the human body.
Mecanismo De Acción
BPN-15606 works by modulating the activity of certain enzymes and receptors in the human body. Specifically, this compound enhances the activity of the enzyme PDE4D, which is involved in the regulation of memory and learning. Additionally, BPN-15606 activates the GPR40 receptor, which is involved in the regulation of glucose homeostasis and insulin secretion.
Biochemical and Physiological Effects:
BPN-15606 has been shown to have several biochemical and physiological effects in the human body. This compound has been found to enhance memory and learning in animal models, as well as improve glucose homeostasis and insulin secretion. Additionally, BPN-15606 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BPN-15606 in lab experiments is its ability to modulate the activity of specific enzymes and receptors, which allows for targeted research in specific areas. Additionally, BPN-15606 has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using BPN-15606 is its relatively high cost, which may limit its use in certain research projects.
Direcciones Futuras
There are several future directions for research involving BPN-15606. One area of interest is in the development of new drugs for the treatment of Alzheimer's disease, as BPN-15606 has been shown to enhance memory and learning in animal models. Additionally, further research is needed to understand the potential applications of BPN-15606 in the treatment of diabetes and other metabolic disorders. Finally, more research is needed to understand the mechanism of action of BPN-15606 and how it can be further optimized for use in scientific research.
Métodos De Síntesis
The synthesis of BPN-15606 involves several steps, including the reaction between 4-butoxybenzoyl chloride and 4-(2-aminoethoxy)phenol to form 4-butoxy-N-(4-hydroxy-2-phenoxybutyl)benzamide. This intermediate is then reacted with propargyl bromide to form 4-butoxy-N-[4-(2-phenoxy-4-prop-2-yn-1-yloxy)but-2-yn-1-yl]benzamide. Finally, the compound is treated with ammonium carbonate to obtain the desired product, 4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide.
Aplicaciones Científicas De Investigación
BPN-15606 has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of interest is in the field of neuropharmacology, where BPN-15606 has been shown to modulate the activity of certain enzymes and receptors in the brain. This compound has been found to enhance the activity of the enzyme PDE4D, which is involved in the regulation of memory and learning. Additionally, BPN-15606 has been shown to activate the GPR40 receptor, which is involved in the regulation of glucose homeostasis and insulin secretion.
Propiedades
IUPAC Name |
2-[4-[(4-butoxybenzoyl)amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-2-3-15-27-18-12-10-17(11-13-18)22(26)24-14-6-7-16-28-20-9-5-4-8-19(20)21(23)25/h4-5,8-13H,2-3,14-16H2,1H3,(H2,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGLEVWJKWKHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

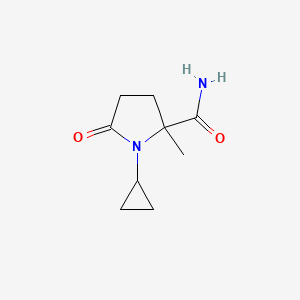
![7-methyl-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2948031.png)
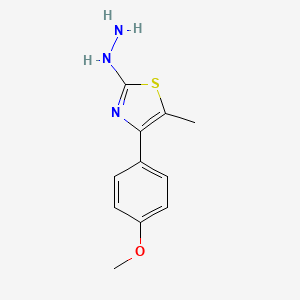
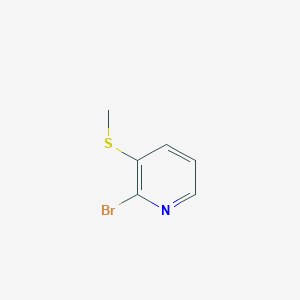
![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-phenylmethanol](/img/structure/B2948035.png)
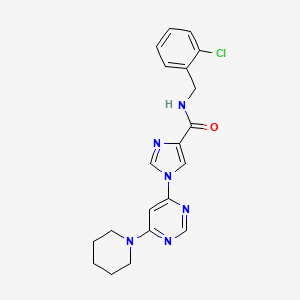
![N'-[(4-chlorophenyl)methylene]-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonohydrazide](/img/structure/B2948039.png)

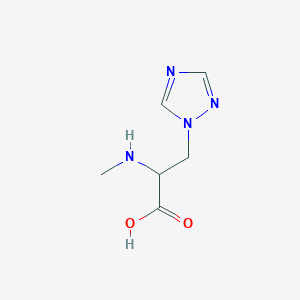
![N-(5-chloro-2-methoxyphenyl)-2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2948047.png)
![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2948048.png)
![3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2948049.png)
![N-methyl-2-(naphthalene-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2948050.png)
